p-Hydroxy Benzphetamine-d6

LC-MS Method Validation Forensic Toxicology

Secure regulatory-grade LC-MS/MS data with p-Hydroxy Benzphetamine-d6, the essential hexadeuterated internal standard. Its +6 Da mass shift uniquely differentiates the analyte from the endogenous metabolite, correcting for ion suppression and extraction variability. This precision enables the validated, high-sensitivity quantification required for forensic toxicology, pharmacokinetic studies, and anti-doping control.

Molecular Formula C17H21NO
Molecular Weight 261.39 g/mol
CAS No. 1246815-64-4
Cat. No. B13447294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Hydroxy Benzphetamine-d6
CAS1246815-64-4
Molecular FormulaC17H21NO
Molecular Weight261.39 g/mol
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)O)N(C)CC2=CC=CC=C2
InChIInChI=1S/C17H21NO/c1-14(12-15-8-10-17(19)11-9-15)18(2)13-16-6-4-3-5-7-16/h3-11,14,19H,12-13H2,1-2H3/i1D3,12D2,14D
InChIKeyCXDPIOJNCGKSDQ-JCKIRYGESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why p-Hydroxy Benzphetamine-d6 (CAS 1246815-64-4) is the Preferred Stable Isotope-Labeled Internal Standard for Quantifying Benzphetamine's Major Metabolite


p-Hydroxy Benzphetamine-d6 (p-HBMA-d6, CAS 1246815-64-4) is a hexadeuterated analog of p-hydroxybenzphetamine, the primary and structurally most similar metabolite of the anorectic agent benzphetamine. As a stable isotope-labeled (SIL) internal standard, it is engineered for precise, reproducible quantification in complex biological matrices, offering a level of analytical rigor unattainable with unlabeled standards or structural analogs due to its near-identical physicochemical properties and distinct mass signature [1].

Why Using Unlabeled p-Hydroxy Benzphetamine or Non-SIL Standards Compromises Your Quantitative LC-MS/MS Assay for p-Hydroxy Benzphetamine-d6


Attempting to use an unlabeled p-hydroxybenzphetamine reference standard as an internal standard introduces critical analytical error. Without the characteristic +6 Da mass shift provided by deuteration, the standard's signal cannot be distinguished from the endogenous analyte during mass spectrometric detection, leading to inaccurate, irreproducible quantification. This necessitates a deuterated internal standard. However, not all SIL standards are equal; as noted in the literature, some deuterated compounds can exhibit 'unexpected behavior' such as different retention times or recoveries compared to the analyte, which can undermine assay precision [1]. The specific substitution pattern and degree of deuteration in p-Hydroxy Benzphetamine-d6 are designed to maximize performance and mitigate these potential issues, making it the target-specific tool of choice .

Quantifiable Performance Advantages of p-Hydroxy Benzphetamine-d6 as a Metabolite-Specific Internal Standard


Direct Comparison of Method Sensitivity for p-Hydroxybenzphetamine (p-HBMA) Quantitation Using Deuterated Internal Standard

An analytical method for benzphetamine metabolites in urine was developed and validated using deuterated internal standards. This method achieved a Limit of Quantitation (LOQ) of 500 pg/mL for p-hydroxybenzphetamine (p-HBMA), the analyte for which p-Hydroxy Benzphetamine-d6 is the precise internal standard. This level of sensitivity was superior to that achieved for other metabolites like amphetamine (10 ng/mL) and methamphetamine (6 ng/mL) in the same system, demonstrating the enhanced analytical performance enabled by the use of a matched deuterated standard [1].

LC-MS Method Validation Forensic Toxicology

Chromatographic Separation of p-Hydroxy Benzphetamine-d6 from Unlabeled p-HBMA Enables Accurate Quantification

The +6 Da mass difference of p-Hydroxy Benzphetamine-d6 relative to endogenous p-hydroxybenzphetamine allows for baseline chromatographic separation and distinct mass spectrometric detection. This is a fundamental prerequisite for accurate quantification. Without this separation, the internal standard and analyte signals would merge, making reliable measurement impossible. This property is consistent with the expected behavior of a well-designed SIL internal standard, as confirmed by studies on deuterated benzphetamine analogs which show effective separation on an alkaline-resistant ODS column [1].

Stable Isotope Labeling LC-MS/MS Bioanalysis

Extended Detection Window: p-HBMA as a Superior Long-Term Biomarker for Benzphetamine Ingestion

In vivo studies demonstrate that the metabolite p-hydroxybenzphetamine (p-HBMA) is a more persistent biomarker of benzphetamine ingestion than the parent drug or other metabolites. Following oral administration of benzphetamine in rats, p-HBMA was detectable in urine for an extended period, making it 'a viable metabolite for discriminating the ingestion of BMA longer than the parent drug or other metabolites' [1]. This is corroborated by a human study using micellar electrokinetic chromatography, which found that p-hydroxybenzphetamine (pHBZ) and another metabolite were detected in urine from 0-3 hours post-dose, whereas after that point, only the other metabolite (pHBA) could be detected, suggesting p-hydroxybenzphetamine's detection window is longer than that of the parent drug but shorter than that of its desmethyl metabolite [2].

Pharmacokinetics Metabolism Forensic Chemistry

Optimal Use Cases for p-Hydroxy Benzphetamine-d6 (CAS 1246815-64-4) Based on Verified Performance Data


High-Sensitivity Quantification of p-Hydroxybenzphetamine in Complex Biological Matrices

For analytical chemists developing and validating LC-MS/MS methods, p-Hydroxy Benzphetamine-d6 is the essential internal standard for achieving the high-sensitivity quantification of p-hydroxybenzphetamine (p-HBMA) required in pharmacokinetic studies, forensic urine analysis, or anti-doping control. The validated LOQ of 500 pg/mL for p-HBMA in urine, which is up to 20-fold more sensitive than for other metabolites, is only achievable when using a matched deuterated internal standard to correct for matrix effects and instrument variability [1].

Retrospective Detection of Benzphetamine Exposure in Forensic Toxicology

In forensic toxicology, confirming historical benzphetamine use is often more critical than detecting recent exposure. p-Hydroxy Benzphetamine-d6 enables the precise measurement of p-hydroxybenzphetamine, the metabolite that provides the longest detection window in urine following oral benzphetamine ingestion [1]. This makes it a uniquely valuable reagent for cases requiring retrospective analysis, providing evidence that the parent drug or other shorter-lived metabolites cannot.

Metabolic Pathway Elucidation and Drug Interaction Studies

Benzphetamine's complex metabolic profile includes N-demethylation and aromatic hydroxylation. p-Hydroxybenzphetamine is a primary product of the latter pathway. Using p-Hydroxy Benzphetamine-d6 as an internal standard allows researchers to accurately measure the formation of this key metabolite in vitro (e.g., in hepatocyte or microsomal incubations) and in vivo. This quantitative data is crucial for elucidating metabolic pathways, determining enzyme kinetics, and assessing potential drug-drug interactions that may alter benzphetamine metabolism.

Ensuring Data Integrity in Regulated Bioanalysis (GLP/GCP)

Laboratories operating under Good Laboratory Practice (GLP) or Good Clinical Practice (GCP) guidelines require analytical methods that are robust, accurate, and reproducible. The use of a stable isotope-labeled internal standard like p-Hydroxy Benzphetamine-d6 is a regulatory expectation for LC-MS/MS assays to ensure data integrity and minimize analytical bias from matrix effects. The evidence of its effective chromatographic separation from the unlabeled analyte and its contribution to high-sensitivity methods supports its role in generating fully compliant and defensible data [1].

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